molecular formula C8H5BrN2O B1460634 6-Bromoquinazolin-4-ol CAS No. 32084-59-6

6-Bromoquinazolin-4-ol

Cat. No. B1460634
Key on ui cas rn: 32084-59-6
M. Wt: 225.04 g/mol
InChI Key: OVEISJPVPHWEHR-UHFFFAOYSA-N
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Patent
US07208493B2

Procedure details

2-Amino-5-Bromo-benzoic acid (10.817 g, 50 mmol) was suspended in 70 ml formamide. The mixture was heated at 180° C. for 7 hrs. The cooled solution was diluted with 100 ml cold water and filtered. The tan solid was washed with di water and used for the next step reaction without further purification. 10.2 g product was obtained. Yield: 90%. 1H NMR (500 MHz, DMSO-d6): δ 7.61430–7.63179(d, J=8.745 Hz, 1H), 7.94922–7.97149 (dd, J1=8.75 Hz, J2=2.385 Hz, 1H), 8.142421(s, 1H), 8.19136–8.19609(d, J=2.365 Hz, 1H); ESI-MS: m/z 225, 227(M++1)
Quantity
10.817 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:3]=1[C:4](O)=[O:5].[CH:12]([NH2:14])=O>O>[Br:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[N:1]=[CH:12][NH:14][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
10.817 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)Br
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(=O)N
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The tan solid was washed with di water
CUSTOM
Type
CUSTOM
Details
used for the next step reaction without further purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC=NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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